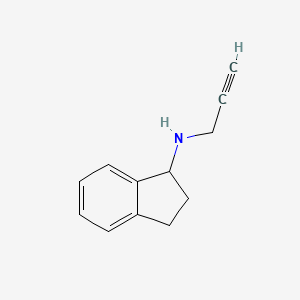

N-(2-Propynyl)-2,3-dihydroinden-1-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2-Propynyl)-2,3-dihydroinden-1-amine can be synthesized through several methods. One common approach involves the reaction of indanone with propargylamine under specific conditions . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Propynyl)-2,3-dihydroinden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic medium.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, solvents like dichloromethane.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted indanamine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Propynyl)-2,3-dihydroinden-1-amine has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can selectively target cancer cell lines while sparing normal cells. For example, derivatives have demonstrated cytotoxic effects against various human cancer cell lines, indicating a promising avenue for drug development.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, highlighting its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the formation of more complex molecules through various chemical reactions. Researchers utilize this compound in:

- Synthesis of Indole Derivatives : The compound can be transformed into various indole derivatives, which are known for their extensive biological activities.

- Functionalization Reactions : The presence of the propynyl group enables functionalization reactions that can lead to the creation of new chemical entities with diverse properties.

Material Science

The structural characteristics of this compound make it suitable for applications in materials science:

- Polymer Development : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.

- Nanomaterials : Research is ongoing into its use in developing nanomaterials for various applications, including electronics and catalysis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity suggests potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were evaluated against a panel of bacterial strains. The study employed the disc diffusion method to assess efficacy and found significant antimicrobial activity at certain concentrations, reinforcing its potential use in developing new antimicrobial agents.

Comparative Data Table

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Anticancer Activity | Selective cytotoxicity in cancer cells | Various indole derivatives |

| Antimicrobial Activity | MIC ~ 256 µg/mL against E. coli | Other indene derivatives |

| Organic Synthesis Application | Building block for complex molecules | Indole and other derivatives |

| Material Science Application | Potential use in polymers | Advanced material composites |

Mécanisme D'action

The mechanism of action of N-(2-Propynyl)-2,3-dihydroinden-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase B (MAO-B) . By inhibiting MAO-B, the compound increases the levels of neurotransmitters like dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparaison Avec Des Composés Similaires

N-(2-Propynyl)-2,3-dihydroinden-1-amine can be compared with other similar compounds, such as:

1-Aminoindan: A positional isomer with similar pharmacological properties.

Rasagiline: A derivative used as an MAO-B inhibitor in the treatment of Parkinson’s disease.

2-Aminoindane: Another isomer with distinct chemical and pharmacological properties.

Uniqueness: this compound is unique due to its specific structure and its ability to selectively inhibit MAO-B, making it a valuable compound in both research and therapeutic applications .

Activité Biologique

N-(2-Propynyl)-2,3-dihydroinden-1-amine, commonly known as Rasagiline , is a compound primarily recognized for its role as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This article delves into the biological activity of Rasagiline, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Rasagiline functions by inhibiting MAO-B, an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By preventing the degradation of these neurotransmitters, Rasagiline increases their availability in the central nervous system (CNS), which is particularly beneficial in the treatment of neurological disorders such as Parkinson's disease.

Key Biochemical Pathways

- Inhibition of MAO-B : Rasagiline binds to the active site of MAO-B, leading to a reduction in the metabolism of dopamine. This action is crucial for maintaining dopaminergic activity in patients with Parkinson's disease.

- Neuroprotective Effects : The compound has been shown to exert neuroprotective effects, potentially through antioxidant mechanisms that reduce oxidative stress in neuronal cells .

Pharmacokinetics

Rasagiline exhibits a bioavailability of approximately 36% and is metabolized primarily by the cytochrome P450 enzyme CYP1A2. Its half-life is around 3 hours , allowing for once-daily dosing in clinical settings. The primary metabolic pathways include N-dealkylation and hydroxylation, resulting in metabolites such as aminoindan and 3-hydroxy-N-propargyl-1-aminoindan .

Biological Activity and Therapeutic Applications

Rasagiline has been extensively studied for its therapeutic effects in various conditions:

- Parkinson's Disease : Clinical trials have demonstrated that Rasagiline can improve motor function and delay the progression of symptoms in patients with early-stage Parkinson's disease .

- Potential Use in Depression : Some studies suggest that Rasagiline may also have antidepressant properties due to its influence on serotonin levels.

Case Studies

- Clinical Efficacy in Parkinson's Disease : In a double-blind study involving patients with early Parkinson's disease, Rasagiline was shown to significantly improve motor symptoms compared to placebo. The study reported a notable increase in the Unified Parkinson's Disease Rating Scale (UPDRS) scores for those receiving Rasagiline .

- Neuroprotective Properties : A study investigating Rasagiline's neuroprotective effects found that it reduced neuronal apoptosis in animal models of neurodegeneration. The results indicated that Rasagiline could help preserve dopaminergic neurons from toxic insults related to oxidative stress.

Comparative Analysis

To better understand Rasagiline's unique position among similar compounds, a comparative analysis is presented below:

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Rasagiline (this compound) | MAO-B Inhibition | Parkinson's Disease |

| Selegiline | MAO-B Inhibition | Parkinson's Disease |

| Safinamide | Dual mechanism: MAO-B inhibition & Glutamate modulation | Parkinson's Disease |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Propynyl)-2,3-dihydroinden-1-amine, and how are impurities removed?

The synthesis typically involves reacting (R)-2,3-dihydroinden-1-amine with propargyl bromide under basic conditions. A validated method ( ) uses dichloromethane (DCM) as the solvent, followed by acid-base extraction with HCl and NaBArF to isolate the product. Purification via silica gel column chromatography (petroleum ether/ethyl acetate = 4:1) achieves a 96% yield. Residual solvents and byproducts are removed by vacuum evaporation and repeated washing. Key steps include monitoring the reaction via TLC (Rf = 0.4) and verifying purity using NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- 1H/13C NMR : Confirms backbone structure and substitution patterns (e.g., propargyl group integration at δ 2.0–3.0 ppm).

- Optical Rotation : Distinguishes enantiomers; (R)-enantiomer shows specific rotation values (e.g., [α]D²⁵ = +15.2° in methanol) .

- HRMS : Validates molecular formula (C12H13N, [M+H]+ = 172.1126) .

- Chiral HPLC : Quantifies enantiomeric excess (e.g., >99% for pharmacologically active (R)-isomer) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization?

Racemization risks arise during propargylation due to the basicity of the amine. Strategies include:

- Low-Temperature Reactions : Conducting reactions at 0–5°C to reduce base-induced epimerization.

- Chiral Auxiliaries : Using (R)-BINOL-derived catalysts to enhance stereochemical control .

- In Situ Monitoring : Employing real-time chiral HPLC to detect early-stage racemization .

Q. What is the mechanistic role of this compound in Parkinson’s disease treatment, and how is its MAO-B selectivity assessed?

As the active metabolite of Rasagiline, it irreversibly inhibits monoamine oxidase B (MAO-B), slowing dopamine degradation. Selectivity is evaluated via:

- Enzyme Kinetics : Comparing IC50 values for MAO-B (nanomolar range) vs. MAO-A (micromolar range).

- Crystallography : Resolving binding interactions in MAO-B’s flavin adenine dinucleotide (FAD) pocket .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

The propargyl group acts as a directing group in NHC-Pd(II)-catalyzed reactions ( ). For example, coupling with aryl chlorides yields indenone derivatives (60–85% yields). Key parameters:

- Catalyst : NHC-Pd(II)-1-methylimidazole complex.

- Solvent : Toluene at 80°C for 12 hours.

- Substrate Scope : Electron-deficient aryl chlorides show higher reactivity .

Q. What methodologies are used to evaluate the cytotoxicity of derivatives of this compound?

Mannich base derivatives are screened using:

- Cell Lines : Tumor (e.g., Ca9–22, HSC-2) and normal (e.g., HGF, HPLF) cells.

- Assays : MTT or WST-1 for viability, with selectivity index (SI) and potency selectivity expression (PSE) calculations. For example, compound MT8 (N-methylpiperazine derivative) showed PSE = 12.5% in oral carcinoma models .

Q. How can unintended isomer formation during synthesis be mitigated?

In propargylation reactions, isomerization (e.g., N-(1-propynyl) vs. N-(2-propynyl)) is minimized by:

Propriétés

IUPAC Name |

N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861335 | |

| Record name | Racemic rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-50-9 | |

| Record name | Racemic rasagiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemic rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rasagiline, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.